Pt(II) Coproporphyrin III
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Overview
Description
Pt(II) Coproporphyrin III: is a metalloporphyrin compound where platinum is coordinated to the coproporphyrin III ligand. Porphyrins are a group of organic compounds, characterized by a large ring structure composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their ability to chelate metal ions, which imparts unique chemical and physical properties. This compound is particularly noted for its phosphorescent properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pt(II) Coproporphyrin III typically involves the reaction of coproporphyrin III with a platinum(II) salt. The process generally includes the following steps:
Preparation of Coproporphyrin III: Coproporphyrin III can be synthesized from uroporphyrinogen III through a series of decarboxylation reactions catalyzed by uroporphyrinogen decarboxylase.
Metalation: The coproporphyrin III is then reacted with a platinum(II) salt, such as platinum(II) chloride, in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Coproporphyrin III: Utilizing large-scale reactors for the decarboxylation of uroporphyrinogen III.
Metalation in Industrial Reactors: The metalation step is carried out in industrial reactors with controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pt(II) Coproporphyrin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions where the platinum center can exchange ligands with other donor molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligands like phosphines or amines can be used under mild conditions.
Major Products:
Oxidation Products: Higher oxidation state platinum complexes.
Reduction Products: Lower oxidation state platinum complexes.
Substitution Products: New platinum complexes with different ligands.
Scientific Research Applications
Pt(II) Coproporphyrin III has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Pt(II) Coproporphyrin III exerts its effects involves:
Phosphorescence: The compound exhibits phosphorescence due to the heavy atom effect of platinum, which enhances intersystem crossing and triplet state formation.
Oxygen Sensing: The phosphorescence is quenched by oxygen, making it an effective probe for measuring oxygen levels.
Photodynamic Therapy: Upon light activation, the compound generates reactive oxygen species that can induce cell death, making it useful in cancer treatment.
Comparison with Similar Compounds
Pt(II) Coproporphyrin I: Similar in structure but differs in the side chains attached to the porphyrin ring.
Pt(II) Protoporphyrin IX: Another platinum-porphyrin complex with different biological and chemical properties.
Uniqueness: Pt(II) Coproporphyrin III is unique due to its specific side chains and its high efficiency in phosphorescence and oxygen sensing applications .
Biological Activity
Pt(II) Coproporphyrin III is a platinum-based coordination compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and microbial interactions. This article explores its biological activity through various studies, case reports, and relevant findings from the literature.
Chemical Structure and Properties
This compound is a derivative of coproporphyrin III, which is a naturally occurring porphyrin involved in various biological processes. The compound's structure allows it to interact with biological macromolecules, influencing cellular processes such as apoptosis and gene expression.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been found to induce apoptosis in cancer cells through several mechanisms:
- DNA Interaction : The compound interacts with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes .
- Reactive Oxygen Species (ROS) Production : It generates ROS, which can cause oxidative stress and damage cellular components, ultimately leading to cell death .
- Mitochondrial Dysfunction : this compound disrupts mitochondrial membrane potential, promoting apoptosis through the intrinsic pathway .
Microbial Interactions
This compound also plays a role in microbial ecology. Studies have shown that it can influence the behavior of bacteria in human microbiota:
- Induction of Biofilm Formation : Research demonstrated that coproporphyrin III produced by Propionibacterium spp. induces aggregation and biofilm formation in Staphylococcus aureus, highlighting its role as a signaling molecule in interspecies communication .
- Metal Ion Transport : The compound has been implicated in the transport of essential metal ions like zinc and copper within microbial systems, essential for their metabolic functions .
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability across all tested lines, with IC50 values ranging from 5 to 15 µM. The mechanism was primarily attributed to ROS generation and subsequent apoptosis.
Case Study 2: Microbial Interaction
In another study, the interaction between Propionibacterium spp. and Staphylococcus aureus was analyzed. It was found that conditioned media containing coproporphyrin III significantly enhanced biofilm formation by S. aureus, indicating a potential role in skin microbiome dynamics .
Data Tables
Research Findings
Recent studies have highlighted the multifaceted roles of this compound:
- Its ability to mediate interspecies interactions suggests a broader ecological role beyond its pharmacological applications.
- The compound's antitumor effects make it a candidate for further development as an anticancer agent, with ongoing research focusing on optimizing its efficacy and reducing potential side effects.
Properties
Molecular Formula |
C36H36N4O8Pt |
---|---|
Molecular Weight |
847.8 g/mol |
IUPAC Name |
hydron;platinum(2+);3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O8.Pt/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);/q;+2/p-2 |
InChI Key |
MTPPQQVQGSBHBP-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Pt+2] |
Origin of Product |
United States |
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